molecular formula C9H13N3O3 B2642684 5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione CAS No. 1025448-38-7

5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione

Cat. No.: B2642684
CAS No.: 1025448-38-7
M. Wt: 211.221
InChI Key: AVGSCNJHLIUVKG-UHFFFAOYSA-N
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Description

5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione is a hydantoin derivative characterized by an imidazolidine-2,4-dione core substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group at the 5-position. Hydantoin derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antiproliferative, and neuroactive properties .

Properties

IUPAC Name

5-(2-oxo-2-pyrrolidin-1-ylethyl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c13-7(12-3-1-2-4-12)5-6-8(14)11-9(15)10-6/h6H,1-5H2,(H2,10,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGSCNJHLIUVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of imidazolidine-2,4-dione with a pyrrolidine derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazolidine or pyrrolidine rings .

Scientific Research Applications

Biological Activities

Research indicates that 5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione exhibits various biological activities that make it a candidate for drug development:

  • Inhibition of Enzymes : The compound has been studied for its ability to inhibit specific enzymes linked to inflammatory processes. For instance, it has shown potential as an inhibitor of ADAMTS-5, an enzyme involved in the degradation of cartilage in osteoarthritis .
  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties by modulating pathways involved in cell proliferation and apoptosis. Its structural similarity to known anticancer agents may provide insights into its mechanism of action .
  • Neuroprotective Effects : There is emerging evidence that this compound could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation .

Therapeutic Applications

The therapeutic applications of this compound are being explored in various domains:

Osteoarthritis Treatment

A significant area of research focuses on its role as an ADAMTS-5 inhibitor, which could lead to new treatments for osteoarthritis. Clinical trials are underway to evaluate its efficacy and safety in patients suffering from this condition .

Cancer Therapy

Due to its potential anticancer properties, researchers are investigating its application in oncology. The compound's ability to interfere with cancer cell signaling pathways may provide a novel approach to cancer treatment .

Neurological Disorders

Given its neuroprotective effects, this compound is being studied for its potential use in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies

Several case studies illustrate the applications and effects of this compound:

Case Study 1: ADAMTS-5 Inhibition

In a study conducted by researchers at the Shanghai Institute of Organic Chemistry, the compound was evaluated for its potency as an ADAMTS-5 inhibitor. Results indicated a significant reduction in enzyme activity at low concentrations, suggesting a promising therapeutic avenue for osteoarthritis management .

Case Study 2: Anticancer Activity

A collaborative study involving multiple institutions tested the compound against various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity and potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The compound’s imidazolidine-2,4-dione core distinguishes it from analogs with thiazolidine-2,4-dione or pyrimidine-based scaffolds. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name Core Structure Key Substituents Biological Activity References
5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione Imidazolidine-2,4-dione 2-Oxo-2-(pyrrolidin-1-yl)ethyl Not explicitly reported
Hemimycalin A Imidazolidine-2,4-dione (Z)-5-(4-hydroxybenzylidene) Antiproliferative, Antimicrobial
5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione Imidazolidine-2,4-dione 4-Dimethylaminobenzyl Antidepressant
TZDD2 (Thiazolidinedione derivative) Thiazolidine-2,4-dione Pyrrolidin-1-yl oxoethyl, dimethylphenylpyrrole Antidiabetic
(Z)-3-(4-chlorobenzyl)-5-(4-nitrobenzylidene)-imidazolidine-2,4-dione Imidazolidine-2,4-dione Chlorobenzyl, nitrobenzylidene Antiparasitic (vs. S. mansoni)
Imazethapyr (Pesticide) Imidazolone Ethylpyridinecarboxylic acid Herbicidal

Key Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • The pyrrolidine group enhances metabolic stability and target binding in antidiabetic and antimicrobial compounds .
    • Imidazolidinedione cores favor neurological and antiparasitic activities, while thiazolidinediones are more prevalent in metabolic disorder therapeutics .

Biological Activity

5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione, also known by its CAS number 1025448-38-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H13N3O3C_9H_{13}N_3O_3, with a molecular weight of 211.22 g/mol. The compound features a pyrrolidine ring attached to an imidazolidine dione structure, which is significant for its biological activity.

PropertyValue
Molecular FormulaC9H13N3O3
Molecular Weight211.22 g/mol
CAS Number1025448-38-7
LogP1.2938
Polar Surface Area68.272 Ų

Research indicates that compounds similar to this compound exhibit various biological activities due to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the imidazolidine moiety is particularly relevant in the context of enzyme inhibition and antimicrobial activity.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of imidazolidine derivatives. For instance, the antioxidant properties of synthesized pyrroloimidazole derivatives were evaluated using DPPH radical scavenging and FRAP assays, showing significant efficacy comparable to conventional antioxidants . This suggests that this compound may also possess similar properties, which could be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Activity

The antimicrobial effectiveness of related compounds has been assessed using disk diffusion techniques against both Gram-positive and Gram-negative bacteria. These studies demonstrated that certain derivatives exhibited bacteriostatic properties, indicating potential therapeutic applications against bacterial infections . The structural features of this compound may contribute to its antimicrobial efficacy through similar mechanisms.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various pyrroloimidazole derivatives and assessed their biological activities. The results indicated that these compounds showed promising antioxidant and antibacterial activities, laying groundwork for further exploration into their therapeutic potential .
  • Structure-Activity Relationship (SAR) : Research focusing on pyrrole-containing compounds revealed that modifications in the chemical structure significantly affect biological activity. Understanding the SAR can aid in designing more effective derivatives based on the imidazolidine framework .
  • Potential Applications : The unique properties of imidazolidines suggest applications in drug development targeting diseases such as cancer and bacterial infections. Investigations into their mechanisms can lead to new therapeutic strategies leveraging their biological activities .

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